Predicted pKa Modulation Confers Distinct Reactivity Compared to Unsubstituted 1,8-Diazaspiro[5.5]undecane
The presence of the N-methyl group on 1-Methyl-1,8-diazaspiro[5.5]undecane is predicted to increase the basicity (pKa) of the substituted nitrogen compared to the corresponding secondary amine in unsubstituted 1,8-diazaspiro[5.5]undecane. The predicted pKa for the protonated form of 1-Methyl-1,8-diazaspiro[5.5]undecane is 10.89 ± 0.20 . While a predicted value for the unsubstituted analog was not located in the same source, the well-established inductive effect of an N-methyl group on an aliphatic amine results in an increase in pKa of approximately 0.5-1.0 log units relative to its secondary amine counterpart. This shift in basicity directly influences the compound's behavior in acid/base extractions, its nucleophilicity in alkylation or acylation reactions, and its salt-forming potential.
| Evidence Dimension | Predicted acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 10.89 ± 0.20 (predicted for conjugate acid) |
| Comparator Or Baseline | 1,8-Diazaspiro[5.5]undecane (unsubstituted) |
| Quantified Difference | Expected increase of ~0.5-1.0 pKa units for the target compound (inferred from general N-alkylation effects on aliphatic amines) |
| Conditions | ACD/Labs Percepta prediction |
Why This Matters
A higher pKa for the target compound translates to a stronger conjugate acid and a more nucleophilic free base, which is critical for optimizing synthetic yields and designing efficient purification protocols, directly impacting procurement for chemical synthesis.
